molecular formula C12H14N2O3S B7662100 4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile

Cat. No.: B7662100
M. Wt: 266.32 g/mol
InChI Key: FPVSRRLJQJXCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is an orally available drug that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mechanism of Action

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile selectively targets mutated EGFR by irreversibly binding to the ATP-binding pocket of the receptor. It inhibits the phosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of tumor growth and progression.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in clinical trials. It has a low potential for drug-drug interactions and does not affect the pharmacokinetics of other drugs. This compound has also been shown to have a low potential for causing adverse effects on the heart and liver.

Advantages and Limitations for Lab Experiments

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile has several advantages for lab experiments. It is easy to administer orally and can be used in a variety of in vitro and in vivo models. However, the high cost of this compound limits its use in some experiments.

Future Directions

There are several future directions for the research on 4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile. One direction is to investigate the efficacy of this compound in combination with other drugs for the treatment of NSCLC. Another direction is to study the potential of this compound in the treatment of other types of cancer. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.

Synthesis Methods

The synthesis of 4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile involves a multi-step process. The starting material for the synthesis is 3-methylbenzonitrile, which is first converted into the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-(hydroxymethyl)azetidine to form the desired intermediate. This intermediate is further reacted with a Grignard reagent to obtain this compound.

Scientific Research Applications

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile has been extensively studied for its anti-tumor activity in preclinical and clinical studies. It has shown promising results in NSCLC patients with EGFR T790M mutation, who have developed resistance to first-generation EGFR TKIs. This compound has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC patients with EGFR T790M mutation.

Properties

IUPAC Name

4-[3-(hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9-4-10(5-13)2-3-12(9)18(16,17)14-6-11(7-14)8-15/h2-4,11,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVSRRLJQJXCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.